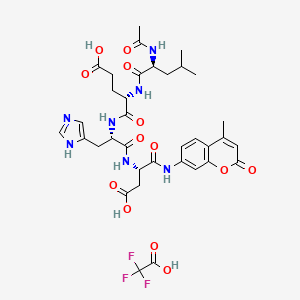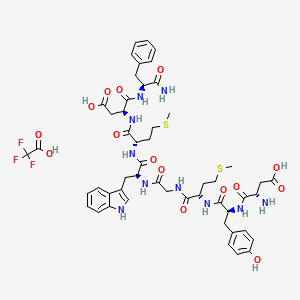
Ac-Leu-Glu-His-Asp-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt (Ac-Leu-Glu-His-Asp-AMC) is a fluorogenic substrate specifically designed for Caspase 9, a cysteine protease that plays a crucial role in the apoptosis pathway. This compound is utilized to measure the activity of Caspase 9 by releasing a fluorescent molecule, 7-amino-4-methylcoumarin, upon cleavage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt primarily undergoes enzymatic cleavage reactions. Caspase 9 cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 9 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for Caspase 9 activity, typically around pH 7.4 and 37°C.
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence.
科学的研究の応用
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:
Chemistry: Studying enzyme kinetics and substrate specificity.
Biology: Investigating apoptosis pathways and the role of Caspase 9 in cell death.
Medicine: Developing assays for drug screening and evaluating potential Caspase 9 inhibitors.
Industry: Producing diagnostic kits for detecting apoptosis-related diseases.
作用機序
The compound functions as a substrate for Caspase 9. Upon recognition and binding by Caspase 9, the enzyme cleaves the peptide bond between Aspartic acid and 7-amino-4-methylcoumarin. This cleavage releases the fluorescent molecule, which can be quantified to measure Caspase 9 activity. The molecular target is the active site of Caspase 9, and the pathway involved is the intrinsic apoptosis pathway.
類似化合物との比較
Similar Compounds
N-Acetyl-Aspartic acid-Glutamic acid-Valine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 3.
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin: A substrate for Caspase 8.
Uniqueness
N-Acetyl-Leucine-Glutamic acid-Histidine-Aspartic acid-7-amino-4-methylcoumarin trifluoroacetic acid salt is unique due to its specificity for Caspase 9. This specificity allows for precise measurement of Caspase 9 activity without interference from other caspases, making it a valuable tool in apoptosis research.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N7O11.C2HF3O2/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19;3-2(4,5)1(6)7/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45);(H,6,7)/t22-,23-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZNIAKIZDCQSH-NATPOTRJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine,trifluoroacetatesalt](/img/structure/B8069884.png)

![5-hydroxy-1,2-dimethyl-4-[2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecanoyl]-2H-pyrrol-3-one](/img/structure/B8069893.png)




![[32-[[(E,2S,3R)-15,15,16,16,17,17,18,18,18-nonadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]amino]-32-oxodotriacontyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8069925.png)
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide](/img/structure/B8069933.png)




